REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([F:11])[CH:3]=1.S(Cl)(Cl)=O.[Cl-:16].[Al+3].[Cl-].[Cl-].[CH:20]1[CH:25]=CC=CC=1>ClCCCl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[O:8])[CH2:25][CH2:20][Cl:16])=[C:4]([F:11])[CH:3]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for another 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Thionyl chloride was evaporated
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with 1,2-dichloroethane (50 ml)
|
Type
|
CUSTOM
|
Details
|
Ethylene was bubbled through the reaction mixture for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
It was then quenched with 2N HCl (50 ml)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with 100 ml dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated sodium bicarbonate solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified subsequently by column chromatography (silica gel, 0-5% ethyl acetate/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(CCCl)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |